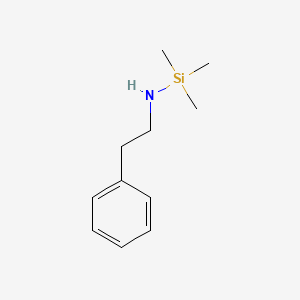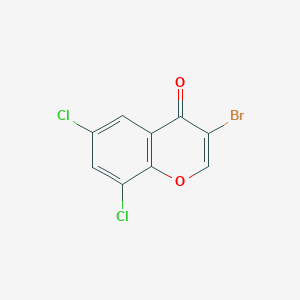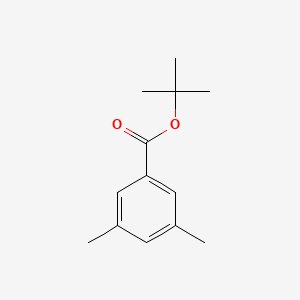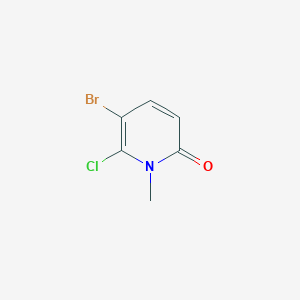![molecular formula C13H9ClF3N B6333217 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 1021580-60-8](/img/structure/B6333217.png)
2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Descripción general
Descripción
2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CFTBA) is a novel small molecule that has been gaining attention in the scientific community for its potential applications in research and development. CFTBA has been studied for its ability to act as an inhibitor of enzymes, as an agonist of G-protein coupled receptors, and as a ligand for protein-protein interactions. It has also been shown to have potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been used in the synthesis of biphenyl and dibenzofuran derivatives, which have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For instance, compounds like 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol have shown inhibitory activities comparable to ciprofloxacin against Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .
Agrochemical Applications
Trifluoromethylpyridines, which can be synthesized using this compound, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines, synthesized using this compound, are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Interfacial Interaction Studies
2-Chloro-4-(trifluoromethyl)pyrimidine, which can be synthesized from this compound, has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Thermochemistry Research
The compound has been used in condensed phase thermochemistry data research .
Gas Phase Ion Energetics Research
It has also been used in gas phase ion energetics data research .
Propiedades
IUPAC Name |
3-chloro-4-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKSGNVEGGSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)



![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)
